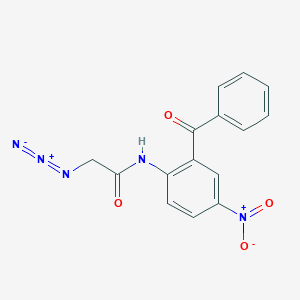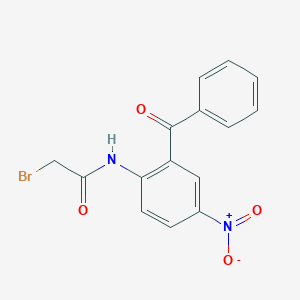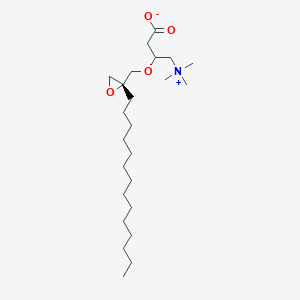
2-Tetradecylglycidylcarnitine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tetradecylglycidylcarnitine, commonly known as TDGC, is a synthetic derivative of carnitine. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in various fields of research. TDGC is a promising compound due to its unique chemical structure and its ability to interact with biological systems. In
作用機序
TDGC interacts with biological systems through its ability to bind to and modulate the activity of various enzymes and receptors. It has been shown to inhibit the activity of histone deacetylase enzymes, which play a role in the regulation of gene expression. TDGC also binds to and activates peroxisome proliferator-activated receptors, which play a role in the regulation of lipid and glucose metabolism.
生化学的および生理学的効果
TDGC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the uptake and utilization of fatty acids in cells, which can lead to increased energy production. TDGC has also been shown to increase insulin sensitivity and glucose uptake in cells, which can improve glucose metabolism. Additionally, TDGC has been shown to have anti-inflammatory effects, which can help to reduce inflammation and oxidative stress in the body.
実験室実験の利点と制限
One of the advantages of TDGC is its ability to interact with biological systems in a specific and targeted manner. This makes it a useful tool for studying the role of specific enzymes and receptors in various biological processes. However, one limitation of TDGC is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on TDGC. One area of interest is its potential applications in the treatment of cancer. TDGC has been shown to have anticancer properties, and further research is needed to explore its potential as a cancer treatment. Another area of interest is its potential applications in the treatment of metabolic disorders. TDGC has been shown to have beneficial effects on glucose and lipid metabolism, and further research is needed to explore its potential as a treatment for conditions such as obesity and diabetes. Additionally, further research is needed to explore the potential of TDGC as a tool for studying the role of specific enzymes and receptors in various biological processes.
Conclusion:
In conclusion, TDGC is a promising compound with a unique chemical structure and a range of potential applications in various fields of research. Its ability to interact with biological systems in a specific and targeted manner makes it a useful tool for studying the role of specific enzymes and receptors in various biological processes. Further research is needed to explore its potential as a treatment for various diseases and as a tool for studying biological processes.
合成法
TDGC is synthesized through the reaction of tetradecyl bromide with glycidyltrimethylammonium chloride and L-carnitine. The reaction takes place in a solvent mixture of water and chloroform and is catalyzed by a base. The resulting product is purified through a series of chromatographic techniques to obtain a pure form of TDGC.
科学的研究の応用
TDGC has been extensively studied for its potential applications in various fields of research. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. TDGC has also been shown to have potential applications in the treatment of metabolic disorders such as obesity, diabetes, and cardiovascular diseases.
特性
CAS番号 |
105201-53-4 |
|---|---|
製品名 |
2-Tetradecylglycidylcarnitine |
分子式 |
C24H47NO4 |
分子量 |
413.6 g/mol |
IUPAC名 |
3-[[(2R)-2-tetradecyloxiran-2-yl]methoxy]-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C24H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-24(21-29-24)20-28-22(18-23(26)27)19-25(2,3)4/h22H,5-21H2,1-4H3/t22?,24-/m0/s1 |
InChIキー |
XXOXFZDRHUHJAF-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCCCCCCCC[C@@]1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C |
SMILES |
CCCCCCCCCCCCCCC1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C |
正規SMILES |
CCCCCCCCCCCCCCC1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C |
同義語 |
2-tetradecylglycidylcarnitine TDGA-carnitine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)



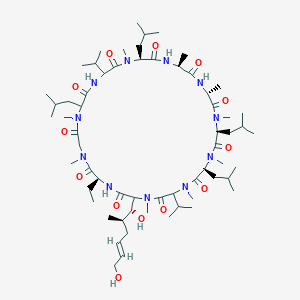
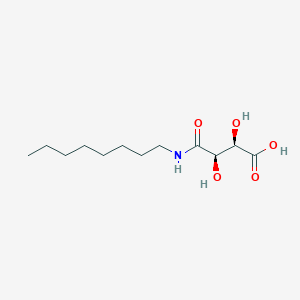
![Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B26973.png)

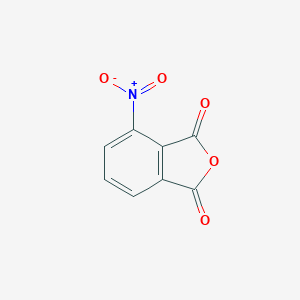
![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)
![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)

